2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Overview
Description
2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a chemical compound with the CAS Number: 448250-64-4 . It has a linear formula of C10 H11 Cl2 N O3 and a molecular weight of 264.11 .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide can be represented by the InChI code: 1S/C10H11Cl2NO3/c1-15-8-4-7(13-10(14)5-11)9(16-2)3-6(8)12/h3-4H,5H2,1-2H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a solid at room temperature . The compound’s molecular weight is 264.11, and its molecular formula is C10 H11 Cl2 N O3 .Scientific Research Applications
Potential Pesticides
Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide and similar compounds has revealed their potential as pesticides. These compounds have been characterized by X-ray powder diffraction, highlighting their structural integrity and potential effectiveness in agricultural applications. Such studies underscore the ongoing exploration of chlorophenyl acetamides in developing novel pesticides with enhanced efficacy and safety profiles (Olszewska, Tarasiuk, & Pikus, 2009).
Antiviral and Antiapoptotic Effects
Anilidoquinoline derivatives, closely related to chloroacetamides, have demonstrated significant antiviral and antiapoptotic effects, particularly in the context of treating Japanese encephalitis. These findings suggest the potential of chlorophenyl acetamides in the development of therapeutic agents for viral infections, highlighting their role in pharmacological research aimed at discovering new antiviral compounds (Ghosh et al., 2008).
Crystallographic Studies
The crystal structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide has been examined, providing insights into the molecular interactions and stability of such compounds. These studies are fundamental for understanding the physical and chemical properties of chlorophenyl acetamides, which can inform their application in material science, including the design of novel materials with specific optical or mechanical properties (Saravanan et al., 2016).
Environmental Monitoring
Acetamides and their derivatives have been used in the development of fluorescent probes for the detection of carbonyl compounds in environmental samples. Such applications are crucial for monitoring pollutants and understanding their impact on ecosystems and human health. The development of sensitive detection methods using chlorophenyl acetamides underscores their importance in environmental science and analytical chemistry (Houdier, Perrier, Defrancq, & Legrand, 2000).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO3/c1-15-8-4-7(13-10(14)5-11)9(16-2)3-6(8)12/h3-4H,5H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJMTYOWJCAHSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCl)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395936 | |
Record name | 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide | |
CAS RN |
448250-64-4 | |
Record name | 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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